

Comparative Safety Profile of AMG28 and Related Kinase Inhibitors

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Compound of Interest

Compound Name: AMG28

Cat. No.: B15580836

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **AMG28**, a multi-kinase inhibitor, and related compounds targeting similar pathways. The information is intended to support preclinical and clinical research in drug development by presenting available safety data, outlining relevant experimental methodologies, and visualizing the key signaling pathways involved.

Executive Summary

AMG28 is a potent and selective kinase inhibitor targeting Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK), and Tau Tubulin Kinase 1 (TTBK1). While comprehensive safety data for **AMG28** is not publicly available, this guide consolidates known information regarding its selectivity and the safety profiles of other inhibitors targeting PIKfyve, NIK, and TTBK1. This comparative approach offers insights into the potential safety considerations for **AMG28** and similar compounds in therapeutic development.

Data Presentation: Quantitative Safety and Selectivity Data

A critical aspect of a drug's safety profile is its selectivity and off-target effects. The following tables summarize the available quantitative data for **AMG28** and related compounds.

Table 1: Kinase Selectivity Profile of **AMG28**

Parameter	Value	Reference
Primary Targets	PIKfyve, MAP3K14 (NIK), TTBK1	[1][2]
PIKfyve Enzymatic IC50	2.2 nM	[3]
TTBK1 Cellular IC50 (Tau Phosphorylation)	1.85 μ M	[1]
Kinome Selectivity Score (S10 at 1 μ M)	0.05	[3]

The selectivity score S10(1 μ M) = 0.05 indicates that at a concentration of 1 μ M, **AMG28** inhibits only 5% of the 403 wild-type human kinases screened, demonstrating its narrow kinome-wide selectivity.[3][4][5][6]

Table 2: Comparative Cytotoxicity of PIKfyve Inhibitors

Compound	Cell Line	Assay	Endpoint	Result	Reference
YM201636	Calu-1 (NSCLC)	XTT	IC50 (72h)	15.03 μ M	[7]
YM201636	HCC827 (NSCLC)	XTT	IC50 (72h)	11.07 μ M	[7]
Apilimod	Non- Hodgkin's Lymphoma B- cells vs. Normal B- lymphocytes	Not Specified	Selective Toxicity	Selectively toxic to cancer cells	[8]
Related 1,3,5-triazine derivatives	Not Specified	Cytotoxicity Assay	CC50	47.77 μ M and 46.39 μ M	[3]

Table 3: In Vivo and Clinical Safety Observations for Related Compounds

Compound Class	Compound	Model/Population	Key Safety Findings	Reference
PIKfyve Inhibitor	Apilimod	Human Clinical Trials (Crohn's disease, Rheumatoid Arthritis)	Mild to moderate adverse events including nausea, headache, fatigue, and nasopharyngitis. No significant adverse safety signals reported.	[8][9]
PIKfyve Inhibitor	YM201636	In vivo mouse model	Inhibited tumor growth without notable systemic toxicity at 2 mg/kg.	[10]
NIK Inhibitor	B022	In vivo mouse model	Protected against toxin-induced liver inflammation and injury.	[11][12][13]
TTBK1 Inhibitor	TTBK1-IN-1	Primary mouse neuronal cultures	Decrease in neurite length at 50 μ M and 100 μ M after 12-18 hours.	[14]

Experimental Protocols

Standard preclinical safety assessment involves a battery of in vitro and in vivo tests. The following are generalized protocols for key safety and toxicity assays relevant to the evaluation of kinase inhibitors like **AMG28**.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound that causes a defined level of cell death or inhibition of cell proliferation in various cell lines.

General Protocol (e.g., MTT Assay):

- **Cell Plating:** Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with a serial dilution of the test compound (e.g., **AMG28**) for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated (negative) and positive controls.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or CC₅₀ value (the concentration that inhibits 50% of cell growth or viability).

Genotoxicity Assays

Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.

1. Bacterial Reverse Mutation Assay (Ames Test):

- **Principle:** This test uses strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

- General Protocol:
 - Expose the bacterial strains to various concentrations of the test compound, with and without a metabolic activation system (S9 fraction from rat liver).
 - Plate the treated bacteria on a minimal agar medium lacking histidine.
 - Incubate the plates for 48-72 hours.
 - Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

2. In Vitro Micronucleus Assay:

- Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
- General Protocol:
 - Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the test compound at various concentrations, with and without metabolic activation.
 - Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
 - Harvest, fix, and stain the cells.
 - Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[18\]](#)

In Vivo Toxicity Studies

Objective: To evaluate the systemic toxicity of a compound in animal models.

1. Acute Oral Toxicity Study:

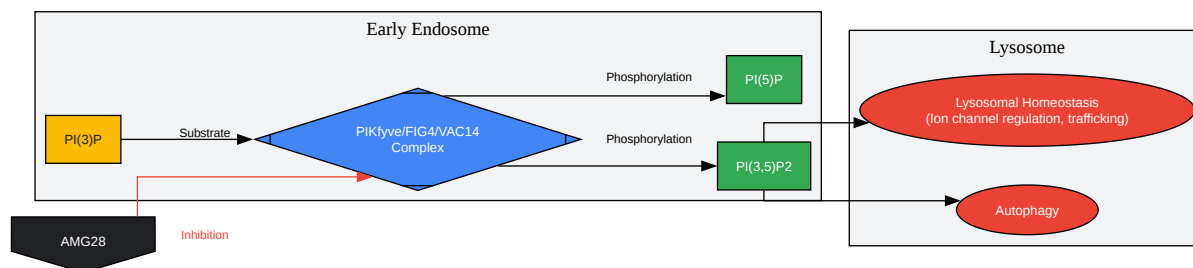
- Principle: To determine the median lethal dose (LD50) and identify signs of toxicity after a single oral administration of the compound.
- General Protocol:
 - Administer the test compound at various dose levels to groups of rodents (usually rats or mice).
 - Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
 - Perform a gross necropsy on all animals at the end of the study.
 - Calculate the LD50 value.[\[6\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

2. Repeated Dose Toxicity Study (e.g., 28-day study):

- Principle: To assess the cumulative toxic effects of a compound after repeated daily administration over a 28-day period.
- General Protocol:
 - Administer the test compound daily to groups of rodents at three or more dose levels for 28 days.
 - Monitor clinical signs, body weight, food and water consumption throughout the study.
 - Collect blood and urine samples for hematology and clinical chemistry analysis.
 - At the end of the treatment period, perform a detailed necropsy, weigh major organs, and collect tissues for histopathological examination.
 - Identify the No-Observed-Adverse-Effect Level (NOAEL).[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

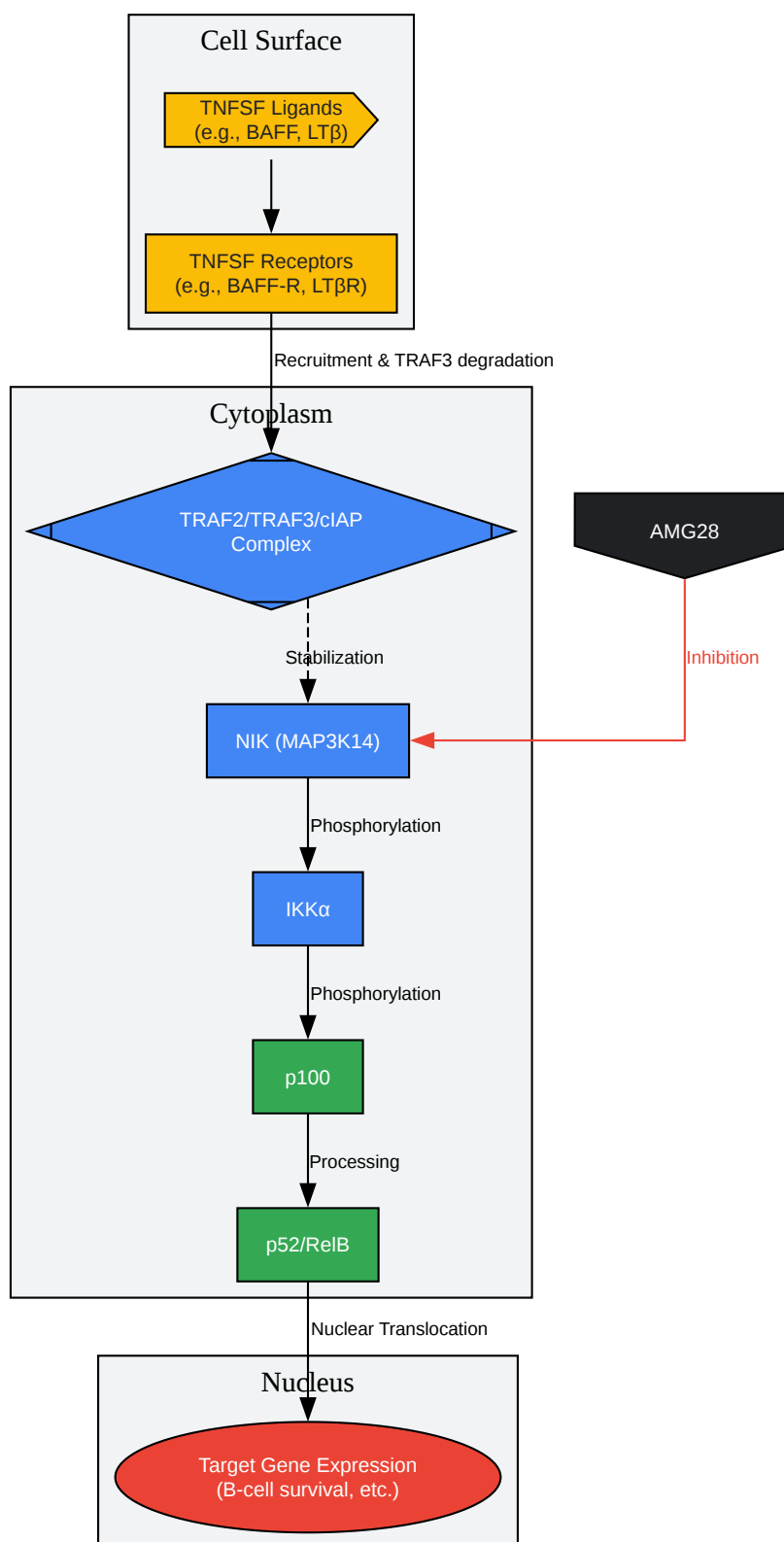
Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of **AMG28**.



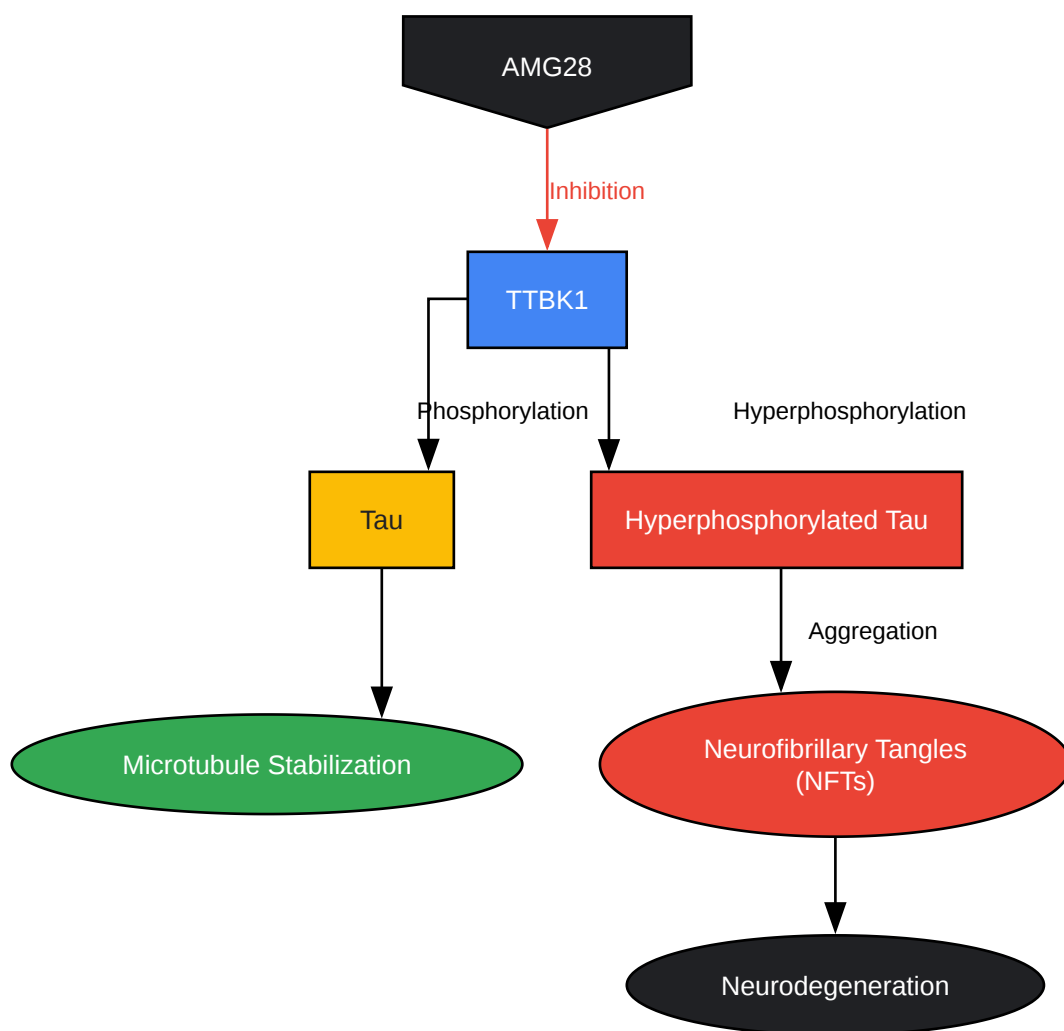
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Caption: PIKfyve Signaling Pathway.



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Caption: NIK (Noncanonical NF-κB) Signaling Pathway.



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Caption: TTBK1 and Tau Phosphorylation Pathway.

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